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molecular formula C9H10ClN3O B8697147 5-Chloro-6-[(2-methoxyethyl)amino]nicotinonitrile

5-Chloro-6-[(2-methoxyethyl)amino]nicotinonitrile

Cat. No. B8697147
M. Wt: 211.65 g/mol
InChI Key: USSOPWSQRHCGGI-UHFFFAOYSA-N
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Patent
US08791142B2

Procedure details

A mixture of 2-methoxyethyl amine (4.11 mL, 43.9 mmol), TEA (6.11 mL, 43.9 mmol) and 5,6-dichloronicotinonitrile (Bionet GC-0755, 7.6 g, 43.9 mmol) was prepared in dioxane and stirred at RT for 24 hours. The reaction mixture was filtered to remove inorganic solids and filtrate was concentrated under reduced pressure. The residue taken up with EtOAc (100 mL) and washed with water (3×100 mL). The organic layer was dried (Na2SO4) and concentrated under reduced pressure. After purification by flash chromatography (silica, pet ether/EtOAc), the title compound was obtained as a white powder (6.9 g, 75%). LC/MS, M+(ESI): 212.1. 1H NMR (DMSO-d6, 400 MHz) δ 8.42 (1H, d), 8.07 (1H, d), 7.48 (1H, t), 3.58 (2H, m), 3.47 (2H, m), 3.23 (3H, s).
Quantity
4.11 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.11 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[Cl:6][C:7]1[C:8](Cl)=[N:9][CH:10]=[C:11]([CH:14]=1)[C:12]#[N:13]>O1CCOCC1>[Cl:6][C:7]1[C:8]([NH:5][CH2:4][CH2:3][O:2][CH3:1])=[N:9][CH:10]=[C:11]([CH:14]=1)[C:12]#[N:13]

Inputs

Step One
Name
Quantity
4.11 mL
Type
reactant
Smiles
COCCN
Name
TEA
Quantity
6.11 mL
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
ClC=1C(=NC=C(C#N)C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic solids and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography (silica, pet ether/EtOAc)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C#N)C1)NCCOC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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